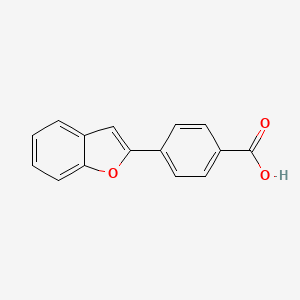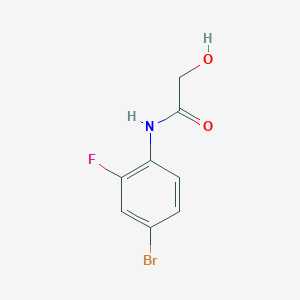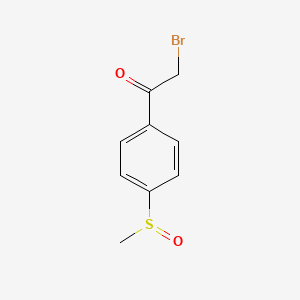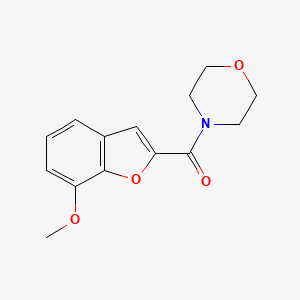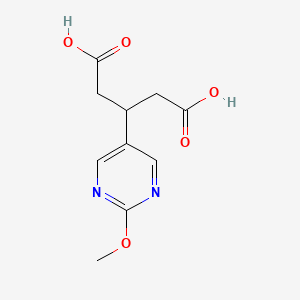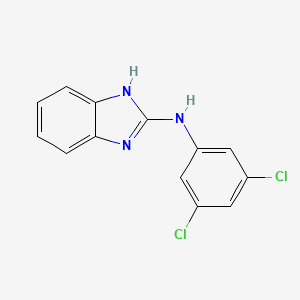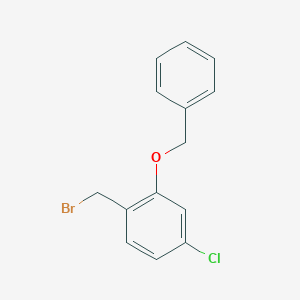
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene
概要
説明
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is an organic compound with the molecular formula C14H12BrClO It is characterized by a benzene ring substituted with a bromomethyl group, a chloro group, and a phenylmethyl ether group
準備方法
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2-[(phenylmethyl)oxy]benzene. The bromination reaction typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted benzene derivatives.
科学的研究の応用
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloro and phenylmethyl ether groups influence the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.
類似化合物との比較
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chloro and phenylmethyl ether groups.
4-Chlorobenzyl Bromide: Contains both the bromomethyl and chloro groups but lacks the phenylmethyl ether group.
1-(Bromomethyl)-4-methylbenzene: Similar structure with a bromomethyl group and a methyl group on the benzene ring.
Uniqueness: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is unique due to the presence of all three substituents (bromomethyl, chloro, and phenylmethyl ether) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C14H12BrClO |
|---|---|
分子量 |
311.60 g/mol |
IUPAC名 |
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChIキー |
GBTOZBQSLCSPBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
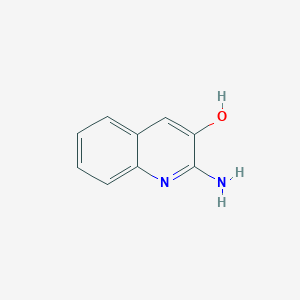
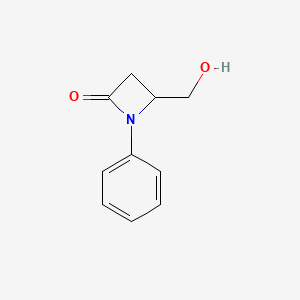
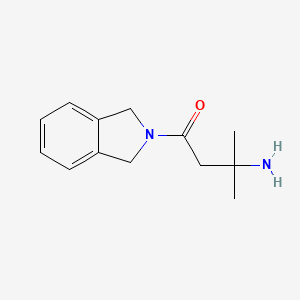
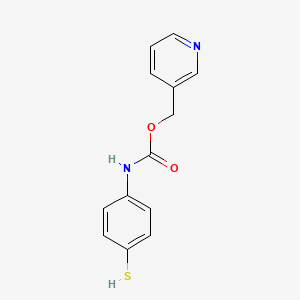
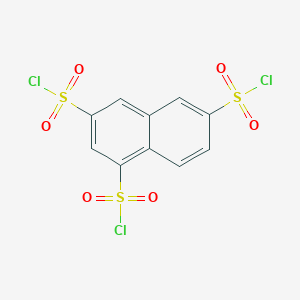
![tert-Butyl 9-(allyloxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8581516.png)
